Cas no 114066-51-2 (Cholesta-8,24-dien-23-one,3-[[O-2-(acetylamino)-2-deoxy-b-D-galactopyranosyl-(1®4)-O-[O-b-D-xylopyranosyl-(1®6)-2-(acetylamino)-2-deoxy-b-D-glucopyranosyl-(1®2)]-b-D-xylopyranosyl]oxy]-4,4-dimethyl-, (3b,5a)- (9CI))

Cholesta-8,24-dien-23-one,3-[[O-2-(acetylamino)-2-deoxy-b-D-galactopyranosyl-(1®4)-O-[O-b-D-xylopyranosyl-(1®6)-2-(acetylamino)-2-deoxy-b-D-glucopyranosyl-(1®2)]-b-D-xylopyranosyl]oxy]-4,4-dimethyl-, (3b,5a)- (9CI) structure
114066-51-2 structure
Product Name:Cholesta-8,24-dien-23-one,3-[[O-2-(acetylamino)-2-deoxy-b-D-galactopyranosyl-(1®4)-O-[O-b-D-xylopyranosyl-(1®6)-2-(acetylamino)-2-deoxy-b-D-glucopyranosyl-(1®2)]-b-D-xylopyranosyl]oxy]-4,4-dimethyl-, (3b,5a)- (9CI)
CAS-nummer:114066-51-2
MF:C55H88N2O20
MW:1097.2886390686
CID:168672
PubChem ID:73567
Update Time:2025-04-19

Cholesta-8,24-dien-23-one,3-[[O-2-(acetylamino)-2-deoxy-b-D-galactopyranosyl-(1®4)-O-[O-b-D-xylopyranosyl-(1®6)-2-(acetylamino)-2-deoxy-b-D-glucopyranosyl-(1®2)]-b-D-xylopyranosyl]oxy]-4,4-dimethyl-, (3b,5a)- (9CI) Chemische en fysische eigenschappen

Naam en identificatie

    • SARASINOSIDE
    • sarasinoside C1
    • 2)]-b-D-xylopyranosyl]oxy]-4,4-dimethyl-, (3b,5a)- (9CI)
    • 4,4-dimethyl-23-oxocholesta-8,24-dien-3-yl 2-(acetylamino)-2-deoxyhexopyranosyl-(1->4)-[pentopyranosyl-(1->6)-2-(acetylamino)-2-deoxyhexopyranosyl-(1->2)]pentopyranoside
    • 6)-2-(acetylamino)-2-deoxy-b-D-glucopyranosyl-(1&reg
    • Cholesta-8,24-dien-23-one, 3-((O-2-(acetylamino)-2-deoxy-beta-D-galactopyranosyl-(1-4)-O-(O-beta-D-xylopyranosyl-(1-6)-2-(acetylamino)-2-deoxy-beta-D-glucopyranosyl-(1-2))-beta-D-xylopyranosyl)oxy)-4,4-dimethyl-, (3beta,5alpha)-
    • Sarasinoside-C1
    • 114066-51-2
    • N-[2-[5-[3-acetamido-4,5-dihydroxy-6-[(3,4,5-trihydroxyoxan-2-yl)oxymethyl]oxan-2-yl]oxy-4-hydroxy-6-[[4,4,10,13-tetramethyl-17-(6-methyl-4-oxohept-5-en-2-yl)-1,2,3,5,6,7,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-yl]oxy]oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide
    • Cholesta-8,24-dien-23-one,3-[[O-2-(acetylamino)-2-deoxy-b-D-galactopyranosyl-(1®4)-O-[O-b-D-xylopyranosyl-(1®6)-2-(acetylamino)-2-deoxy-b-D-glucopyranosyl-(1®2)]-b-D-xylopyranosyl]oxy]-4,4-dimethyl-, (3b,5a)- (9CI)
    • Inchi: 1S/C55H88N2O20/c1-24(2)18-28(61)19-25(3)30-11-12-31-29-10-13-37-53(6,7)38(15-17-55(37,9)32(29)14-16-54(30,31)8)76-52-48(44(66)36(23-72-52)75-49-39(56-26(4)59)45(67)42(64)34(20-58)73-49)77-50-40(57-27(5)60)46(68)43(65)35(74-50)22-71-51-47(69)41(63)33(62)21-70-51/h18,25,30-31,33-52,58,62-69H,10-17,19-23H2,1-9H3,(H,56,59)(H,57,60)
    • InChI-sleutel: WQPAMXVSIZMQQI-UHFFFAOYSA-N
    • LACHT: O(C1C(C(C(CO1)OC1C(C(C(C(CO)O1)O)O)NC(C)=O)O)OC1C(C(C(C(COC2C(C(C(CO2)O)O)O)O1)O)O)NC(C)=O)C1CCC2(C)C3CCC4(C)C(C(C)CC(/C=C(\C)/C)=O)CCC4C=3CCC2C1(C)C

Berekende eigenschappen

  • Exacte massa: 1096.59324
  • Monoisotopische massa: 1096.593
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 11
  • Aantal waterstofbondacceptatoren: 20
  • Zware atoomtelling: 77
  • Aantal draaibare bindingen: 16
  • Complexiteit: 2160
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 25
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 331A^2
  • XLogP3: 0.2

Experimentele eigenschappen

  • Kleur/vorm: Solid powder
  • Dichtheid: 1.37
  • Kookpunt: 1202.4°Cat760mmHg
  • Vlampunt: 681°C
  • Brekindex: 1.605
  • PSA: 331.18

Cholesta-8,24-dien-23-one,3-[[O-2-(acetylamino)-2-deoxy-b-D-galactopyranosyl-(1®4)-O-[O-b-D-xylopyranosyl-(1®6)-2-(acetylamino)-2-deoxy-b-D-glucopyranosyl-(1®2)]-b-D-xylopyranosyl]oxy]-4,4-dimethyl-, (3b,5a)- (9CI) Beveiligingsinformatie

  • Signaalwoord:Warning
  • Opslagvoorwaarde:Dry, dark and store at 0-4℃ for short term (days to weeks) or -20℃ for long term (Store correctly 2-3years).

Cholesta-8,24-dien-23-one,3-[[O-2-(acetylamino)-2-deoxy-b-D-galactopyranosyl-(1®4)-O-[O-b-D-xylopyranosyl-(1®6)-2-(acetylamino)-2-deoxy-b-D-glucopyranosyl-(1®2)]-b-D-xylopyranosyl]oxy]-4,4-dimethyl-, (3b,5a)- (9CI) Gerelateerde literatuur

Aanbevolen leveranciers
PRIBOLAB PTE.LTD
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
PRIBOLAB PTE.LTD
Shanghai Jinhuan Chemical CO., LTD.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shanghai Jinhuan Chemical CO., LTD.
Hebei Liye chemical Co.,Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Hebei Liye chemical Co.,Ltd
Essenoi Fine Chemical Co., Limited
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Changzhou Guanjia Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Changzhou Guanjia Chemical Co., Ltd